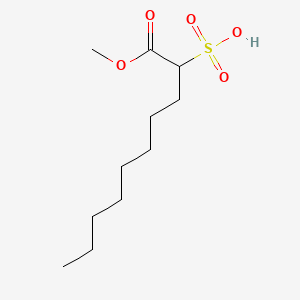
1-Methoxy-1-oxodecane-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-sulfodecanoate can be synthesized through the sulfation of decanoic acid methyl ester. The process typically involves the reaction of decanoic acid methyl ester with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfonic acid ester.
Industrial Production Methods: In an industrial setting, the production of methyl 2-sulfodecanoate may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-sulfodecanoate undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonyl derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 2-sulfodecanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonic acid derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in the modification of biomolecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate or as a component in drug delivery systems.
Industry: It is used in the formulation of detergents and surfactants due to its amphiphilic nature.
Mechanism of Action
The mechanism by which methyl 2-sulfodecanoate exerts its effects involves the interaction of its sulfonic acid group with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in both research and industrial applications.
Comparison with Similar Compounds
Decanoic acid methyl ester: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
Methyl 2-sulfodecanoate: Unique due to the presence of both ester and sulfonic acid functional groups, providing a combination of reactivity and solubility properties.
Uniqueness: Methyl 2-sulfodecanoate stands out due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields, from organic synthesis to industrial applications.
Properties
CAS No. |
64131-26-6 |
|---|---|
Molecular Formula |
C11H22O5S |
Molecular Weight |
266.36 g/mol |
IUPAC Name |
1-methoxy-1-oxodecane-2-sulfonic acid |
InChI |
InChI=1S/C11H22O5S/c1-3-4-5-6-7-8-9-10(11(12)16-2)17(13,14)15/h10H,3-9H2,1-2H3,(H,13,14,15) |
InChI Key |
QURGWARQWBLYFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)OC)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


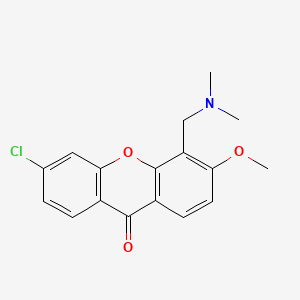
![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate](/img/structure/B13785875.png)

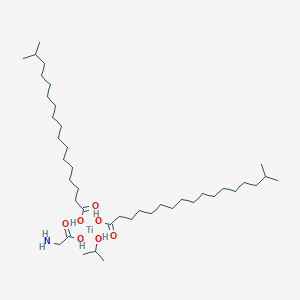
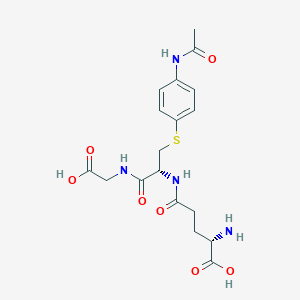
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
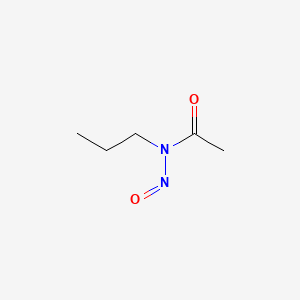
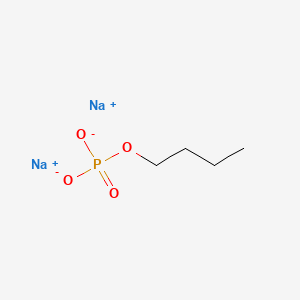
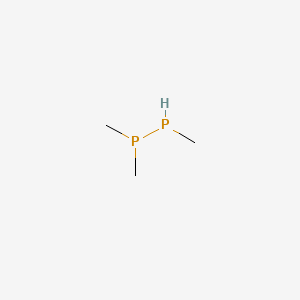

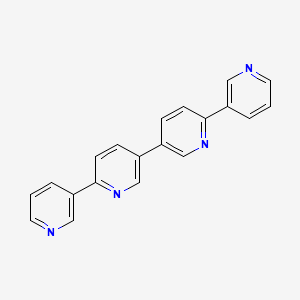
![2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)
